Cas no 2229096-28-8 (methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate)

methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate
- EN300-1884728
- 2229096-28-8
- methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate
-
- インチ: 1S/C15H28N2O4/c1-14(2,3)21-13(19)17-15(8-6-5-7-9-15)11(10-16)12(18)20-4/h11H,5-10,16H2,1-4H3,(H,17,19)
- InChIKey: YUEUHNFOTMYRQP-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CN)C1(CCCCC1)NC(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 300.20490738g/mol
- どういたいしつりょう: 300.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 90.6Ų
methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1884728-5.0g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-1884728-10.0g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1884728-0.1g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1884728-2.5g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1884728-5g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1884728-1g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1884728-0.25g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1884728-0.05g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1884728-0.5g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1884728-1.0g |
methyl 3-amino-2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoate |
2229096-28-8 | 1g |
$1057.0 | 2023-06-01 |
methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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10. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoateに関する追加情報
Comprehensive Overview of Methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate (CAS No. 2229096-28-8)
Methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate (CAS No. 2229096-28-8) is a specialized organic compound widely utilized in pharmaceutical research, peptide synthesis, and medicinal chemistry. This ester derivative features a unique combination of functional groups, including a tert-butoxycarbonyl (Boc) protected amine and a cyclohexyl moiety, making it a valuable intermediate for drug discovery and development. Its molecular structure is designed to enhance stability and reactivity, catering to modern synthetic challenges.
The compound's Boc-protected amino group is particularly significant in peptide coupling reactions, a topic frequently searched by researchers exploring solid-phase peptide synthesis (SPPS) or protecting group strategies. With the growing demand for peptide-based therapeutics, such as GLP-1 analogs and antimicrobial peptides, intermediates like methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate are gaining attention in both academic and industrial settings. Its application extends to the synthesis of cyclic peptidomimetics, a hot topic in drug design due to their improved bioavailability and target selectivity.
From a synthetic chemistry perspective, the cyclohexyl ring in this compound introduces conformational rigidity, a feature often explored in queries related to structure-activity relationship (SAR) studies. Researchers investigating molecular docking or bioisosteric replacements frequently seek such scaffolds to optimize drug candidates. The ester group (methyl propanoate) further allows for versatile transformations, including hydrolysis or amidation, aligning with trends in green chemistry and atom-efficient synthesis.
Analytical characterization of CAS No. 2229096-28-8 typically involves advanced techniques like NMR spectroscopy, HPLC-MS, and FT-IR, which are common search terms among quality control professionals. The compound's purity and stability under various conditions (e.g., temperature, pH) are critical parameters, especially for users querying GMP-compliant intermediates or scale-up challenges. Recent publications highlight its role in synthesizing protease inhibitors, linking it to trending research areas like antiviral drug development.
In the context of AI-driven drug discovery, compounds like methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate are often featured in datasets for machine learning models predicting reactivity or retrosynthetic pathways. This aligns with frequent searches on computational chemistry tools and automated synthesis platforms. Furthermore, its chiral center makes it relevant to discussions on asymmetric synthesis, a persistent focus area in organic chemistry forums.
Supply chain transparency is another hotspot, with queries like "reliable suppliers of CAS 2229096-28-8" or "custom synthesis services" reflecting market needs. The compound's shelf life, storage recommendations (often under inert atmosphere), and compatibility with microwave-assisted synthesis are additional practical considerations for end-users. Regulatory compliance, particularly for REACH and FDA-approved intermediates, further underscores its commercial relevance.
In summary, methyl 3-amino-2-(1-{(tert-butoxy)carbonylamino}cyclohexyl)propanoate represents a multifaceted tool for modern chemists, bridging gaps between traditional organic synthesis and cutting-edge applications. Its structural features and adaptability position it as a key player in addressing contemporary challenges in medicinal chemistry and bioconjugation, while its technical attributes resonate with frequently searched topics in both experimental and computational domains.
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